N-Cyclopropyl-N-[3-(2-methylphenyl)cyclobutyl]prop-2-enamide
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Overview
Description
N-Cyclopropyl-N-[3-(2-methylphenyl)cyclobutyl]prop-2-enamide is a complex organic compound with a unique structure that includes a cyclopropyl group, a cyclobutyl group substituted with a 2-methylphenyl group, and a prop-2-enamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Cyclopropyl-N-[3-(2-methylphenyl)cyclobutyl]prop-2-enamide typically involves multiple steps, including the formation of the cyclopropyl and cyclobutyl rings, followed by their functionalization and coupling. One common method involves the use of cyclopropylamine and 3-(2-methylphenyl)cyclobutanone as starting materials. The cyclobutanone is first converted to the corresponding enamine, which is then reacted with cyclopropylamine under acidic conditions to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the use of catalysts to reduce reaction times and costs.
Chemical Reactions Analysis
Types of Reactions
N-Cyclopropyl-N-[3-(2-methylphenyl)cyclobutyl]prop-2-enamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced amides or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyclopropyl and cyclobutyl rings, using reagents such as alkyl halides or organometallic compounds.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide
Reducing agents: Hydrogen gas, palladium catalyst
Nucleophiles: Alkyl halides, organometallic compounds
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce amines or reduced amides.
Scientific Research Applications
N-Cyclopropyl-N-[3-(2-methylphenyl)cyclobutyl]prop-2-enamide has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of certain diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-Cyclopropyl-N-[3-(2-methylphenyl)cyclobutyl]prop-2-enamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include:
- N-Cyclopropyl-N-[3-(4-methylphenyl)cyclobutyl]prop-2-enamide
- N-Cyclopropyl-N-[3-(2-chlorophenyl)cyclobutyl]prop-2-enamide
Uniqueness
N-Cyclopropyl-N-[3-(2-methylphenyl)cyclobutyl]prop-2-enamide is unique due to its specific substitution pattern and the presence of both cyclopropyl and cyclobutyl rings. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications.
Properties
IUPAC Name |
N-cyclopropyl-N-[3-(2-methylphenyl)cyclobutyl]prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO/c1-3-17(19)18(14-8-9-14)15-10-13(11-15)16-7-5-4-6-12(16)2/h3-7,13-15H,1,8-11H2,2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NDHCPYYTFADDGT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2CC(C2)N(C3CC3)C(=O)C=C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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